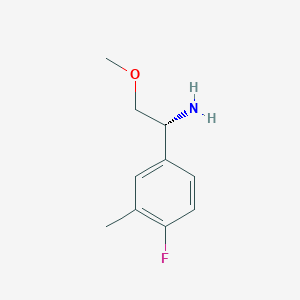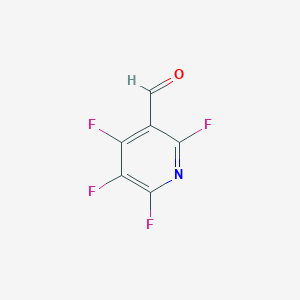![molecular formula C9H12ClNO3 B12972657 2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine CAS No. 888729-53-1](/img/structure/B12972657.png)
2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine is a chemical compound with the molecular formula C9H12ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is known for its unique structural features, which include a chloro group, a methoxy group, and a methoxymethoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another approach starts with 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The choice of reagents, catalysts, and solvents, as well as the reaction parameters, are carefully selected to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy and methoxymethoxy groups can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine has several scientific research applications, including:
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine involves its interaction with molecular targets and pathways in biological systems. The chloro, methoxy, and methoxymethoxy groups contribute to its reactivity and binding affinity with specific enzymes or receptors. These interactions can modulate biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Comparison
Compared to these similar compounds, 2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
CAS No. |
888729-53-1 |
|---|---|
Molecular Formula |
C9H12ClNO3 |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
2-chloro-6-methoxy-4-(methoxymethoxymethyl)pyridine |
InChI |
InChI=1S/C9H12ClNO3/c1-12-6-14-5-7-3-8(10)11-9(4-7)13-2/h3-4H,5-6H2,1-2H3 |
InChI Key |
OVCTYKCWSLSMJO-UHFFFAOYSA-N |
Canonical SMILES |
COCOCC1=CC(=NC(=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



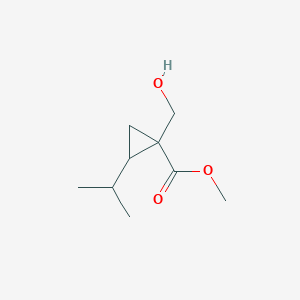
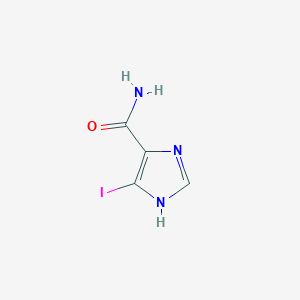
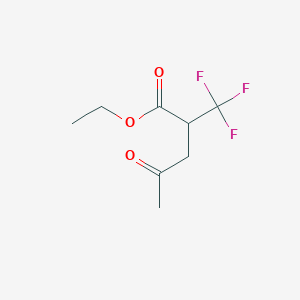

![4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid](/img/structure/B12972596.png)
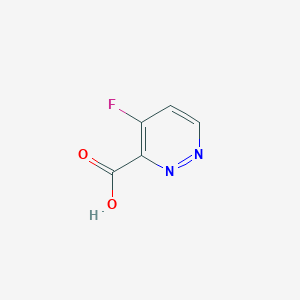
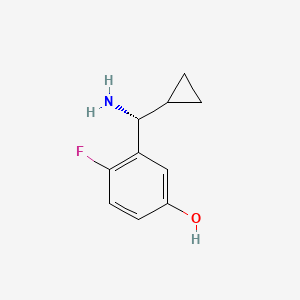
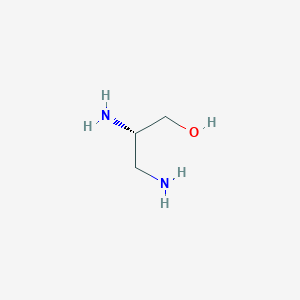

![3-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12972628.png)

